N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide
Description
N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide is a complex organic compound that features a thiomorpholine ring, a pyrazole moiety, and a hexenyl side chain
Properties
IUPAC Name |
N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4OS/c1-3-4-5-6-7-16-15(20)19-8-9-21-12-14(19)13-10-17-18(2)11-13/h3,10-11,14H,1,4-9,12H2,2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOAUDJYSSFOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CSCCN2C(=O)NCCCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiomorpholine ring, followed by the introduction of the pyrazole moiety and the hexenyl side chain. The key steps include:
Formation of Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a thiol under acidic conditions.
Introduction of Pyrazole Moiety: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of Hexenyl Side Chain: The hexenyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole moiety can be reduced under hydrogenation conditions.
Substitution: The hexenyl side chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted hexenyl derivatives.
Scientific Research Applications
N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique properties can be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, while the pyrazole moiety can participate in hydrogen bonding or π-π interactions. The hexenyl side chain can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxylate
- N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-sulfonamide
Uniqueness
N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide is unique due to the presence of the carboxamide group, which can form strong hydrogen bonds, enhancing its binding affinity to biological targets. Additionally, the combination of the thiomorpholine ring and the pyrazole moiety provides a versatile scaffold for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
